2-(Aminomethyl)-1,3-dioxolane

説明

Structural Classification and Nomenclature

Structural Classification

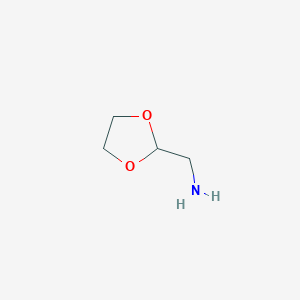

2-(Aminomethyl)-1,3-dioxolane is a five-membered heterocyclic compound belonging to the dioxolane family. Its core structure consists of a 1,3-dioxolane ring—a cyclic acetal with two oxygen atoms at the 1- and 3-positions—substituted at the 2-position by an aminomethyl group (-CH$$2$$NH$$2$$). The molecular formula is C$$4$$H$$9$$NO$$_2$$ , with a molecular weight of 103.12 g/mol .

The compound’s stability arises from the electron-withdrawing oxygen atoms in the dioxolane ring, which reduce ring strain compared to smaller heterocycles. The aminomethyl group introduces nucleophilic character, enabling functionalization at the nitrogen atom.

Nomenclature

- IUPAC Name : 1,3-Dioxolan-2-ylmethanamine.

- Common Synonyms : this compound, 1-(1,3-Dioxolan-2-yl)methanamine.

- Hantzsch-Widman System : Classified as a 1,3-dioxolane derivative with a methanamine substituent. The prefix dioxolane denotes a five-membered ring with two oxygen atoms, while the suffix -methanamine specifies the aminomethyl substituent.

Historical Context in Heterocyclic Chemistry

Discovery and Early Synthesis

The compound emerged in the mid-20th century alongside advancements in acetal and ketal chemistry. Initial syntheses leveraged acid-catalyzed reactions between ethylene glycol derivatives and formaldehyde analogs. For example, RU2036919C1 (1995) describes a continuous synthesis method using ethylene glycol and formaldehyde under acidic conditions. These methods aimed to optimize yield by minimizing water content, as hydration reverses acetal formation.

Role in Heterocyclic Chemistry

this compound exemplifies the utility of dioxolanes as:

- Protecting Groups : The dioxolane ring shields carbonyl groups during synthetic transformations, later removed via hydrolysis.

- Building Blocks : Its aminomethyl group facilitates nucleophilic substitutions, making it valuable for constructing pharmaceuticals and agrochemicals.

- Solvents and Ligands : Similar dioxolanes (e.g., 1,3-dioxolane) serve as polar aprotic solvents or ligands in coordination chemistry.

Comparative Analysis with Other Heterocycles

Unlike pyrrolidine (saturated 5-membered ring with one nitrogen) or tetrahydrofuran (5-membered ether), this compound combines etheric oxygen atoms with a reactive amine group. This dual functionality allows unique reactivity patterns, such as participation in hydrogen bonding and ring-opening polymerizations.

Advancements in Synthetic Methods Modern approaches employ reductive amination or nucleophilic substitutions. For instance, PMC6264465 (2011) details enantioselective syntheses using chiral diols and trifluoroperacetic acid, achieving >99% enantiomeric excess. Such methods highlight the compound’s relevance in asymmetric synthesis and medicinal chemistry.

特性

IUPAC Name |

1,3-dioxolan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXRLUXAOFVOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445904 | |

| Record name | 2-(Aminomethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-97-0 | |

| Record name | 2-(Aminomethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-dioxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Reaction Pathways

Mechanistic Insights :

- Imine Formation : Formaldehyde reacts with ammonia to form an imine intermediate.

- Reduction : The imine is reduced to a primary amine using H₂/Co or borohydride-based reagents.

- Catalytic Efficiency : Co nanoparticles or NaBH₃CN enable selective reduction without over-alkylation.

Industrial Relevance :

- Scale-Up : The H₂/Co system is scalable due to mild conditions and catalyst recyclability.

- Cost-Effectiveness : Sodium cyanoborohydride avoids the need for transition metals, though toxicity limits its use.

Substitution Reactions

Halogenated dioxolane precursors undergo nucleophilic substitution with amines to form this compound. This method is favored for its regioselectivity and adaptability to varying amine substrates.

Reaction Parameters

Mechanistic Steps :

- Nucleophilic Attack : Amines displace halogen atoms (e.g., Cl, Br) via SN2 mechanisms.

- Stereochemical Control : Bulky amines favor retention of configuration, while polar solvents enhance reaction kinetics.

Advantages :

- Functional Group Tolerance : Compatible with aryl, alkyl, and heteroaryl amines.

- Industrial Feasibility : High-temperature reactions are viable in continuous flow systems.

Acid-Catalyzed Cyclization

This method involves condensing formaldehyde with ethylene glycol or diols under acidic conditions to form the dioxolane core, followed by amination.

Synthetic Workflow

- Ketal Formation : Formaldehyde reacts with ethylene glycol in the presence of H+ catalysts (e.g., H₂SO₄, p-TsOH).

- Amination : The resulting 2-formyl-1,3-dioxolane is subjected to reductive amination or substitution.

Key Data :

| Diol | Catalyst | Temperature | Amination Method | Yield | Sources |

|---|---|---|---|---|---|

| Ethylene glycol | FeCl₃/HNO₂ | 50°C, UV light | Photocatalytic | 67% | |

| 1,2-Propanediol | H₂SO₄ | Reflux | Grignard addition | 80% |

Optimization Strategies :

- Photocatalysis : FeCl₃ and NaNO₂ enable UV-driven cyclization with minimal byproducts.

- Grignard Reagents : Phenylmagnesium bromide adds to formyl groups, forming aminomethyl derivatives.

Photocatalytic Synthesis

Emerging methods utilize light-driven reactions to synthesize the compound with high efficiency.

Case Study: FeCl₃-Mediated Cyclization

- Components : Formaldehyde, ethylene glycol, FeCl₃·6H₂O, NaNO₂.

- Process :

Advantages :

- Energy Efficiency : Low thermal input reduces energy costs.

- Scalability : Batch-to-continuous flow transitions are feasible.

Other Methods

Grignard Reaction

2-Formyl-1,3-dioxolane reacts with organomagnesium reagents (e.g., MeMgBr) to form secondary alcohols, which are subsequently oxidized to amines.

Redox-Neutral Amination

N-Formyl intermediates stabilize amine products during hydrogenation, enabling solvent-free reactions.

科学的研究の応用

2-(Aminomethyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

作用機序

The mechanism of action of 2-(Aminomethyl)-1,3-dioxolane involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The dioxolane ring provides structural stability and can participate in ring-opening reactions, further modifying its activity.

類似化合物との比較

Structural and Physical Properties

Key Observations :

- Substituent Effects: The aminomethyl group (C₄H₉NO₂) imparts nucleophilic character, while bulkier substituents (e.g., doxophylline’s theophyllinemethyl group) enhance biological activity but reduce metabolic stability .

- Halogenated Derivatives : Chloromethyl and iodoethyl analogs exhibit higher reactivity in substitution reactions due to the leaving-group ability of Cl⁻ and I⁻ .

- Steric and Electronic Factors: N,N-Dimethyl derivatives (C₅H₁₁NO₂) demonstrate reduced basicity compared to primary amines, influencing their utility in catalysis .

生物活性

2-(Aminomethyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxolane ring structure that contributes to its chemical reactivity and biological interactions. The presence of the aminomethyl group enhances its ability to form hydrogen bonds, which is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Membranes : Research indicates that compounds with aminomethyl groups can interact with bacterial membranes, potentially disrupting membrane integrity and function.

- Enzymatic Modulation : The compound may influence enzymatic pathways by acting as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.

- Anticancer Potential : Its structural characteristics allow it to serve as a scaffold for developing metal-based anticancer agents. This potential is being explored in various research settings.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Studies : In a study examining the interaction of aminomethyl compounds with bacterial membranes, it was found that this compound effectively disrupted membrane integrity in certain bacterial strains. This suggests potential use in developing new antibiotics.

- Cancer Research : A case study focused on the synthesis of metal complexes derived from this compound demonstrated enhanced cytotoxicity against cancer cell lines compared to non-metalated forms. The study highlighted the importance of the dioxolane ring in facilitating metal coordination and enhancing biological activity.

- Neuropharmacological Applications : Research exploring the neuroprotective effects of related compounds indicated that this compound could modulate excitatory neurotransmitter systems, thereby offering potential therapeutic benefits in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus :

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish regioisomers by analyzing coupling constants and chemical shifts of the aminomethyl group (δ ~2.5–3.5 ppm for CH₂NH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 118.0868 for C₄H₉NO₂).

Advanced Research Consideration :

X-ray crystallography or cryo-electron microscopy can resolve conformational flexibility in the dioxolane ring. Computational tools like Gaussian09 with B3LYP/6-31G(d) basis sets model electronic effects of substituents on ring stability .

What biological activities are associated with this compound, and how do structural modifications alter pharmacological profiles?

Basic Research Focus :

The aminomethyl group enhances interactions with biological targets:

- Antimicrobial activity : Analogous to 2-(4-Chlorophenyl)-1,3-dioxolane, which shows moderate efficacy against S. aureus (MIC ~32 µg/mL) .

- Neuropharmacology : Similar to 2-(Aminomethyl)-1-benzodioxole, it may modulate GABA receptors due to amine-mediated hydrogen bonding .

Advanced Research Consideration :

Structure-activity relationship (SAR) studies reveal that:

| Substituent | Position | Activity Trend |

|---|---|---|

| -NH₂ (aminomethyl) | C2 | Enhanced CNS permeability |

| -Br (bromo) | C4 | Increased electrophilicity |

| Halogenation (e.g., fluorine at C3) improves metabolic stability but may reduce solubility . |

How do conflicting data on substituent effects in dioxolane derivatives inform mechanistic hypotheses?

Q. Data Contradiction Example :

- Halogen positioning : 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane exhibits stronger antimicrobial activity than its 4-bromo isomer, suggesting steric and electronic factors dominate target binding .

- Aminomethyl vs. methyl : While methyl groups increase lipophilicity (logP ~1.2), aminomethyl derivatives (logP ~0.5) show better aqueous solubility but lower membrane permeability .

Q. Methodological Resolution :

- Kinetic isotope effects (KIE) : Deuterium labeling at the aminomethyl group can probe rate-limiting steps in enzyme inhibition.

- Molecular docking : AutoDock Vina simulations predict binding affinities to cytochrome P450 isoforms, explaining metabolic discrepancies .

What are underexplored research directions for this compound in material science and catalysis?

Q. Advanced Research Focus :

- Polymer chemistry : The dioxolane ring’s rigidity makes it a candidate for high-strength polyethers. Cationic ring-opening polymerization (e.g., using BF₃ initiators) could yield thermally stable polymers .

- Organocatalysis : The amine group may act as a hydrogen-bond donor in asymmetric catalysis, analogous to proline-derived catalysts.

Q. Experimental Design :

- In situ FTIR : Monitors polymerization kinetics under varying temperatures.

- Thermogravimetric analysis (TGA) : Assesses thermal stability of synthesized polymers (decomposition onset >250°C) .

How can computational models predict the reactivity of this compound in novel synthetic applications?

Q. Methodological Approach :

- HOMO-LUMO analysis : Calculates frontier orbital energies to predict Diels-Alder reactivity. For example, 2-(furan-2-yl)-1,3-dioxolane reacts with acrylonitrile (ΔE = 7.39 eV) .

- Retrosynthesis planning : AI tools (e.g., Pistachio or Reaxys models) propose routes using commercially available building blocks like 2-bromoethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。